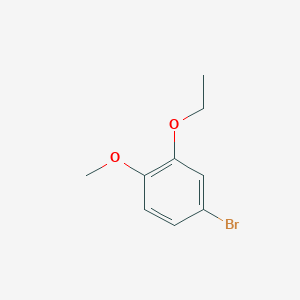

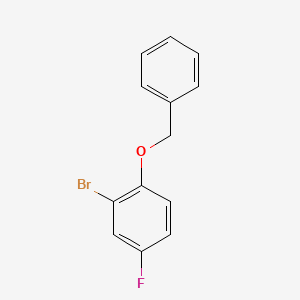

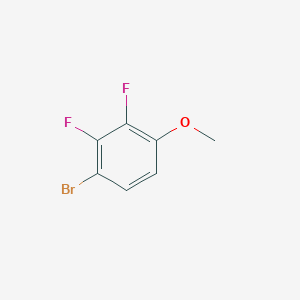

4-Bromo-2-ethoxy-1-methoxybenzene

Descripción general

Descripción

The compound of interest, 4-Bromo-2-ethoxy-1-methoxybenzene, is a brominated methoxybenzene derivative. Methoxybenzenes, also known as anisoles, are a class of organic compounds characterized by a methoxy group (-OCH3) attached to a benzene ring. These compounds are ubiquitous in the environment and can be synthesized through various chemical reactions, including bromination and nucleophilic substitution .

Synthesis Analysis

The synthesis of related brominated methoxybenzenes typically involves halogenation reactions. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with a similar structure, was achieved starting from 4-bromo-2-fluorotoluene. This process included steps such as bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a final product with a yield of about 47% and a purity of 99.8% . Although the exact synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes is characterized by the presence of a bromine atom and methoxy groups attached to a benzene ring. The structure of these compounds can influence their reactivity and physical properties. For example, in a structurally related compound, 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, the bromobenzene ring is almost perpendicular to the fused-ring system, which could affect its reactivity and interactions in the crystal .

Chemical Reactions Analysis

Brominated methoxybenzenes can undergo various chemical reactions, including nucleophilic substitution. For example, Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. Additionally, the reduction of hydroxy and methoxy derivatives led to the formation of benzenetetraamine derivatives . The presence of a bromine atom in these compounds makes them susceptible to further functionalization through nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzenes are influenced by the substituents on the benzene ring. These properties include solubility, melting and boiling points, and reactivity. For instance, Tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was synthesized and its crystal structure was analyzed, revealing bismuth atoms with a trigonal bipyramidal coordination. The intramolecular contacts between bismuth and oxygen atoms of methoxy and sulfonate groups were noted, which could affect the compound's solubility and stability .

Aplicaciones Científicas De Investigación

Radical Cyclization in Organic Synthesis

A study by Esteves et al. (2007) demonstrated the controlled-potential reduction of various bromoethers, including those related to 4-Bromo-2-ethoxy-1-methoxybenzene, leading to high-yield production of tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, is significant in the synthesis of organic compounds (Esteves, Ferreira, & Medeiros, 2007).

Role in Halohydrin Formation

Niknam and Nasehi (2002) explored the use of a derivative of 4-Bromo-2-ethoxy-1-methoxybenzene as a catalyst in the ring opening of epoxides with elemental iodine and bromine. This process efficiently produces vicinal iodo alcohols and bromo alcohols, highlighting the compound's utility in synthetic chemistry (Niknam & Nasehi, 2002).

Synthesis of Chiral Liquid Crystals

Bertini et al. (2003) investigated the reaction of pseudo-glucal with Grignard reagents derived from bromomethoxybenzenes, including compounds similar to 4-Bromo-2-ethoxy-1-methoxybenzene. This study is significant for the synthesis of chiral liquid crystals, demonstrating the compound's application in advanced material sciences (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Molecular Switching Studies

Research by Balema et al. (2019) on molecular rotors, where 1-bromo-4-methoxybenzene derivatives were used, revealed insights into the dynamics of molecular motion at the single-molecule level. This study demonstrates the compound's relevance in nanotechnology and molecular engineering (Balema et al., 2019).

Environmental Analysis

A study by Führer and Ballschmiter (1998) on halogenated methoxybenzenes, including derivatives of 4-Bromo-2-ethoxy-1-methoxybenzene, in the marine troposphere, provided insights into their biogenic and anthropogenic origins. This research is critical for environmental science and understanding atmospheric chemistry (Führer & Ballschmiter, 1998).

Synthesis of Functionalized Alkoxyamine Initiators

Miura et al. (1999) conducted a study on the synthesis of functionalized alkoxyamine initiators using bromophenylalkoxyamine derivatives. This research is pertinent in the field of polymer chemistry and material science (Miura, Hirota, Moto, & Yamada, 1999).

Propiedades

IUPAC Name |

4-bromo-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVUIQBSPEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617906 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxy-1-methoxybenzene | |

CAS RN |

52849-52-2 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)